molecular formula C12H21NO6S B13779403 Einecs 260-839-5 CAS No. 68411-31-4

Einecs 260-839-5

Cat. No.: B13779403
CAS No.: 68411-31-4
M. Wt: 307.37 g/mol
InChI Key: AVZMHCLRAZFNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories and Evolution of Aminosulfonate Salt Chemistry

The journey of aminosulfonate salt chemistry is deeply rooted in the development of synthetic organic chemistry. A pivotal moment in this history was the synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) in the mid-19th century. wikipedia.org This was achieved through the sulfonation of aniline (B41778) with concentrated sulfuric acid. wikipedia.org A significant breakthrough associated with sulfanilic acid was its use in the Griess test, discovered by Peter Griess in 1858, which is based on the diazotization of sulfanilic acid by nitrite (B80452) ions. ucv.ro This reaction's ability to form stable diazonium salts that can couple with other aromatic compounds to produce intensely colored azo dyes was foundational for the synthetic dye industry. wikipedia.orgucv.ro

The 20th century witnessed the rise of synthetic detergents, with linear alkylbenzene sulfonates (LAS) emerging as a key class of surfactants. atamanchemicals.com The production of LAS involves the alkylation of benzene (B151609) with linear olefins, followed by sulfonation. atamanchemicals.com These resulting alkylbenzene sulfonic acids are then neutralized with a variety of bases to produce salts with differing properties. atamanchemicals.com The use of triethanolamine (B1662121) as a neutralizing agent for linear alkylbenzene sulfonic acids led to the development of compounds like Einecs 260-839-5. cir-safety.org These triethanolamine salts were found to be more water-soluble and less irritating than their alkali metal counterparts, making them suitable for a range of applications. google.com The industry-wide shift towards biodegradable detergents further solidified the importance of linear alkylbenzene sulfonates over their branched-chain predecessors. google.com

Fundamental Significance and Academic Relevance of the Benzenesulfonic Acid-Triethanolamine Salt System in Contemporary Chemical Science

The primary significance of the benzenesulfonic acid-triethanolamine salt system lies in its function as an anionic surfactant. chembk.com This is attributed to its amphiphilic nature, possessing both a hydrophobic (water-repelling) alkylbenzene portion and a hydrophilic (water-attracting) sulfonate-triethanolamine portion. ontosight.ai This dual character allows the molecules to accumulate at the interface between oil and water, reducing surface tension and facilitating the emulsification of oils and dirt. ontosight.ai

The compound's properties make it a valuable component in a variety of formulations, from household cleaning products to personal care items like shampoos. ontosight.aichembk.com Its use in these applications drives further research into optimizing its performance and understanding its interactions with other components in complex mixtures. researchgate.net

Overview of Key Academic Research Paradigms and Emerging Areas for Structurally Related Chemical Entities

Research in the field of aminosulfonate salts is continually evolving, with several key paradigms and emerging areas of investigation for structurally related chemical entities.

One major area of research focuses on the synthesis and application of novel aminosulfonic acid-based surfactants, including Gemini surfactants. These are composed of two amphiphilic moieties connected by a spacer group. scielo.br Research has shown that these Gemini surfactants can exhibit superior surface activity and can achieve ultra-low interfacial tension, which is highly desirable for applications such as enhanced oil recovery. scielo.br

Another research direction involves the use of aminosulfonic acids and their derivatives as organocatalysts in organic synthesis. For instance, sulfanilic acid has been employed as a catalyst in various multicomponent reactions for the synthesis of biologically active heterocyclic compounds. ucv.ro The development of metal-free photoredox-catalyzed methods for constructing sulfonamides is also an active area, aiming for more environmentally friendly and efficient synthetic routes. acs.org

Furthermore, there is growing interest in the development of new energetic materials based on aminosulfonate structures. rsc.org Research is also exploring the synthesis of novel sulfonamides as potential therapeutic agents, given the prevalence of the sulfonamide functional group in a wide range of pharmaceuticals. thieme-connect.com The study of the interactions of different salts of linear alkylbenzene sulfonates with proteins is another important research topic, particularly for understanding their effects in personal care product formulations. researchgate.net

The table below provides an overview of some structurally related chemical entities and their areas of research:

Chemical EntityKey Research AreaReference
Sodium DodecylbenzenesulfonateSurfactant properties, photodegradation, and interaction with biological systems. cir-safety.org
Aminosulfonic Acid Gemini SurfactantsEnhanced oil recovery, synthesis of high-performance surfactants. scielo.br
Sulfanilic AcidOrganocatalysis, synthesis of azo dyes, analytical reagents. wikipedia.orgucv.ro
N-substituted SulfonamidesDevelopment of new pharmaceuticals and bioactive compounds. thieme-connect.com
1,2-Naphthoquinone-4-sulfonic acid saltsSynthesis of heterocyclic compounds with potential pharmacological activity. beilstein-journals.org

Properties

CAS No.

68411-31-4

Molecular Formula

C12H21NO6S

Molecular Weight

307.37 g/mol

IUPAC Name

benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)

InChI Key

AVZMHCLRAZFNHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

physical_description

Liquid

Related CAS

90194-43-7
90194-42-6
93384-66-8
85480-56-4
68584-25-8
90194-55-1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Benzenesulfonic Acid Triethanolamine Salts

Contemporary Synthetic Pathways for the Formation of Benzenesulfonic Acid-Triethanolamine Salts

The synthesis of benzenesulfonic acid-triethanolamine salt is primarily achieved through a direct acid-base neutralization reaction. This method is efficient and scalable, forming the cornerstone of its industrial production.

Mechanistic Elucidation of Acid-Base Neutralization Processes

The formation of benzenesulfonic acid-triethanolamine salt is a classic acid-base neutralization reaction. Benzenesulfonic acid is a strong acid, while triethanolamine (B1662121) is a weak base. The mechanism involves the transfer of a proton (H⁺) from the sulfonic acid group (-SO₃H) of benzenesulfonic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.

This proton transfer results in the formation of the triethanolammonium (B1229115) cation and the benzenesulfonate (B1194179) anion, which are held together by electrostatic attraction, forming the salt. The reaction is typically rapid and exothermic. The resulting aqueous solution of the salt will be slightly acidic due to the hydrolysis of the triethanolammonium ion, the conjugate acid of a weak base.

Development of Green Chemistry-Compliant and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, synthetic protocols for benzenesulfonic acid-triethanolamine salt have been developed to minimize environmental impact. These methods focus on reducing or eliminating the use of volatile organic solvents.

One such approach is the solvent-free synthesis, where benzenesulfonic acid and triethanolamine are reacted directly in their neat forms. This can often be achieved by gentle heating to melt the reactants and ensure a homogeneous reaction mixture. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Another green approach involves conducting the neutralization in an aqueous slurry. Water is an environmentally benign solvent, and for many applications, the resulting aqueous solution of the salt can be used directly without the need for isolating the salt in a dry form.

Green Synthesis ApproachDescriptionAdvantages
Solvent-Free Synthesis Direct reaction of neat benzenesulfonic acid and triethanolamine, often with gentle heating.Eliminates the need for organic solvents, reduces waste, simplifies product isolation.
Aqueous Slurry Reaction is carried out in water, forming an aqueous solution of the salt.Uses an environmentally friendly solvent, the product can often be used directly in its aqueous form.

Kinetic and Thermodynamic Aspects of Salt Formation Reactions

The neutralization reaction between a strong acid and a base is typically a very fast process, with the rate-determining step being the diffusion of the reacting species. The proton transfer itself is almost instantaneous.

Thermodynamically, the reaction is highly favorable and exothermic. The standard enthalpy of neutralization for a strong acid and a strong base is approximately -57.1 kJ/mol. However, for the reaction between a strong acid (benzenesulfonic acid) and a weak base (triethanolamine), the enthalpy of neutralization is slightly less exothermic. This is because some energy is required for the dissociation of the weak base before neutralization can occur.

Thermodynamic ParameterValue (Approximate)Significance
Enthalpy of Neutralization (ΔH) < -57.1 kJ/molExothermic reaction, releases heat. The value is slightly less negative than for a strong acid-strong base reaction due to the energy required to protonate the weak base.
Gibbs Free Energy (ΔG) Highly NegativeSpontaneous reaction under standard conditions.
Equilibrium Constant (K) LargeThe reaction proceeds almost to completion.

Controlled Functionalization and Strategic Structural Modification of the Triethanolamine Moiety in Benzenesulfonic Acid Systems

Regioselective Alkylation and Acylation Reactions on Hydroxyl Groups

The three hydroxyl groups of the triethanolamine moiety offer sites for further functionalization through alkylation and acylation reactions. Regioselectivity in these reactions is crucial for obtaining desired derivatives.

In the context of the benzenesulfonic acid salt, the nitrogen atom is protonated, which can influence the reactivity of the hydroxyl groups. For regioselective acylation of the hydroxyl groups, the reaction can be carried out in an acidic medium. Under these conditions, the amine group is protonated and thus protected from reacting with the acylating agent, directing the reaction to the hydroxyl groups.

Regioselective O-alkylation can also be achieved, though it may require the use of specific protecting group strategies to differentiate between the three hydroxyl groups if mono- or di-substitution is desired.

Reaction TypeReagents and ConditionsOutcome
Regioselective O-Acylation Acyl chlorides or anhydrides in an acidic medium.Selective formation of ester linkages at the hydroxyl positions while the protonated amine remains unreacted.
Regioselective O-Alkylation Alkyl halides with appropriate protecting group strategies.Formation of ether linkages at one or more hydroxyl positions.

Advanced Nitrogen-Centered Derivatizations for Tuned Intermolecular Interactions

The tertiary amine center of triethanolamine, even when protonated in the salt, can undergo further derivatization, most notably through quaternization. This involves the reaction of the triethanolamine with an alkyl halide to form a quaternary ammonium (B1175870) salt.

DerivatizationReagentsEffect on Intermolecular Interactions
Quaternization Alkyl halides (e.g., methyl iodide, ethyl bromide)Introduces a permanent positive charge and an additional alkyl group on the nitrogen atom, leading to stronger ion-dipole interactions and potentially introducing amphiphilic character.

Probing the Influence of Structural Modifications on Supramolecular Assembly Propensities

The supramolecular assembly of benzenesulfonic acid-triethanolamine salts is a complex phenomenon governed by a delicate interplay of non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, dictate the aggregation behavior of these molecules in solution, leading to the formation of micelles, vesicles, and other organized structures. The specific architecture of the constituent ions—the alkyl-substituted benzenesulfonate anion and the protonated triethanolamine cation—plays a pivotal role in directing these self-assembly processes.

Structural modifications, even subtle ones, to either the anionic or cationic component can significantly alter the geometry and strength of these non-covalent interactions, thereby influencing the resulting supramolecular structures. For instance, the length and branching of the C10-13-sec-alkyl chain on the benzenesulfonate moiety directly impact the hydrophobic interactions, a primary driving force for micellization. Longer or more linear alkyl chains can lead to lower critical micelle concentrations (CMC) and the formation of larger aggregates due to increased van der Waals forces between the hydrophobic tails.

The triethanolamine cation, with its three hydroxyl groups, is a key contributor to the hydrogen-bonding network that stabilizes the supramolecular assemblies. The ability of these hydroxyl groups to form hydrogen bonds with water molecules and with the sulfonate headgroups of adjacent surfactant molecules is crucial for determining the curvature and stability of the aggregates. Modifications to the amine structure, such as replacing triethanolamine with other alkanolamines, can alter the number and spatial arrangement of these hydrogen bonds, thereby tuning the packing parameter of the surfactant and influencing the morphology of the self-assembled structures.

Design and Synthesis of Analogues and Related Benzenesulfonate Salts Incorporating Diverse Polyols and Amines

The versatility of benzenesulfonate salts as functional materials has spurred extensive research into the design and synthesis of analogues with tailored properties. This is often achieved by systematically varying the polyol or amine component of the salt, leading to a diverse library of related compounds with unique characteristics. The fundamental synthetic approach typically involves the neutralization of the parent alkylbenzenesulfonic acid with the desired polyol or amine.

The choice of the polyol or amine is critical in determining the physicochemical properties of the resulting salt. For instance, the incorporation of different polyols, such as diethanolamine (B148213) or ethylene (B1197577) glycol, in place of triethanolamine, can significantly impact the hydrophilicity and hydrogen-bonding capacity of the cationic headgroup. Similarly, the use of amines with different architectures, such as primary, secondary, or other tertiary amines, can modulate the steric hindrance and electrostatic interactions at the ionic headgroup.

Comparative Analysis of Synthetic Efficiencies and Reaction Yields for Homologous Systems

The synthesis of benzenesulfonic acid-triethanolamine salts and their analogues is generally a straightforward acid-base neutralization reaction. However, the efficiency and yield of this process can be influenced by several factors, including the nature of the reactants, the solvent system, and the reaction conditions. A comparative analysis of the synthesis of homologous systems, where the polyol or amine is systematically varied, provides valuable insights into the structure-reactivity relationships governing these reactions.

For instance, the reaction between a linear alkylbenzene sulfonic acid and various amines, such as monoethanolamine (MEA), has been investigated. While the neutralization reaction proceeds readily, the physical properties of the resulting salt, such as viscosity, can be significantly influenced by the choice of amine.

To illustrate the comparative efficiencies, let's consider the synthesis of benzenesulfonate salts with a series of homologous alkanolamines:

Amine/PolyolMolar Ratio (Acid:Base)SolventReaction Temperature (°C)Reaction Time (hours)Reported Yield (%)
Triethanolamine1:1Water/Isopropanol50-601>95
Diethanolamine1:1Water/Ethanol (B145695)50-601>95
Monoethanolamine1:1Water50-601>95
Ethylene Glycol1:1Toluene (azeotropic removal of water)110-1204-685-90
Glycerol (B35011)1:1Xylene (azeotropic removal of water)130-1406-880-85

This is an interactive data table. The values presented are representative and intended for comparative purposes based on typical acid-base neutralization reactions and esterifications.

As the data suggests, the neutralization with amines like triethanolamine, diethanolamine, and monoethanolamine is highly efficient, often proceeding to near-quantitative yields under mild conditions. In contrast, the formation of benzenesulfonate esters with polyols like ethylene glycol and glycerol typically requires more forcing conditions, such as azeotropic removal of water at elevated temperatures, and may result in slightly lower yields. The choice of solvent also plays a crucial role, with water or short-chain alcohols being suitable for the amine neutralizations, while non-polar solvents are often required for the esterification reactions.

Exploration of Novel Benzenesulfonate Salt Architectures

The quest for surfactants with enhanced performance and novel functionalities has led to the exploration of innovative benzenesulfonate salt architectures. These new designs often involve the incorporation of functional groups into either the anionic or cationic component of the salt, or the use of more complex molecular topologies.

One area of active research is the development of "surfmers," or surface-active monomers, which are surfactants that can be polymerized to create functional materials. For example, a benzenesulfonate salt could be designed with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, on either the benzene (B151609) ring or the amine/polyol. These surfmers can then be used in emulsion polymerization to create stable latexes with the surfactant covalently bound to the polymer particles.

Another approach involves the synthesis of catanionic surfactants, where both the cation and the anion are surface-active. For example, a long-chain quaternary ammonium cation could be paired with an alkylbenzenesulfonate anion to create a salt with unique self-assembly properties and enhanced surface activity.

Furthermore, the incorporation of functionalized amines or polyols can lead to novel salt architectures with specific properties. For instance, the use of an amine containing a chelating group could result in a surfactant with metal-binding capabilities. Similarly, the use of a polyol with a fluorescent tag could enable the study of supramolecular assembly using spectroscopic techniques.

The design and synthesis of these novel architectures often require multi-step synthetic routes and advanced characterization techniques to confirm their structure and properties. However, the potential for creating new materials with tailored functionalities continues to drive innovation in this field.

Elucidation of Catalytic Properties and Underlying Mechanistic Insights of Benzenesulfonic Acid Triethanolamine Salts

Advanced Investigations into their Role as Acid Catalysts in Organic Transformations

The salt formed between benzenesulfonic acid and triethanolamine (B1662121) functions as an acid catalyst, a role that is fundamental to many organic reactions. The presence of the benzenesulfonic acid component provides the acidic protons necessary for catalysis, while the triethanolamine moiety can influence the catalyst's solubility, stability, and interaction with reactants.

Quantitative Assessment of Brønsted Acidity and Proton Transfer Dynamics

Protic ionic liquids (PILs), such as those formed from triethanolamine and various sulfonic acids, have been synthesized and studied. frontiersin.orgresearchgate.net The dissociation constant (pKa) of these PILs is a key parameter in quantifying their Brønsted acidity, with studies indicating that the cation structure is a primary determinant of the pKa value. frontiersin.org

The dynamics of proton transfer in systems containing sulfonic acid groups have been investigated, often using model systems like Nafion®, which contains sulfonic acid functionalities. nih.govrsc.org These studies reveal that proton transfer is a complex process involving the formation and interconversion of species like Zundel and Eigen cations. rsc.org The sulfonic acid group facilitates these transfers by providing energetically favorable pathways. nih.gov Theoretical studies using methods like Born-Oppenheimer Molecular Dynamics (BOMD) have been employed to understand the vibrational signatures and mechanisms of proton shuttling and structural diffusion. nih.gov While direct quantitative data for Einecs 260-839-5 is not abundant in public literature, the principles from related systems provide a strong framework for understanding its behavior.

Mechanistic Studies of Benzenesulfonic Acid-Triethanolamine Salt-Catalyzed Esterification and Transesterification Reactions

Benzenesulfonic acid and its derivatives are effective catalysts for esterification reactions. revistadechimie.ro The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. libretexts.org

Theoretical studies, such as those using Density Functional Theory (DFT), have explored the mechanisms of sulfonic acid-catalyzed esterification. unizar.esrsc.org These studies have evaluated different potential pathways, including addition-elimination (Ad–E) and SN2-type mechanisms. For the reaction between benzenesulfonic acid and methanol, computational results suggest that pathways involving a pentacoordinate sulfur intermediate are high in energy. Instead, an SN2 pathway, where the protonated alcohol acts as the alkylating agent, or an SN1 pathway via a sulfonylium cation intermediate, are considered more favorable. unizar.esrsc.org

Transesterification reactions, which are crucial in various industrial processes, can also be catalyzed by these types of acidic compounds. nih.gov The tertiary amine and hydroxyl groups within the triethanolamine structure can participate in and accelerate dynamic transesterification processes. researchgate.net The mechanism involves the activation of an ester by the acid catalyst, followed by nucleophilic attack from an alcohol.

Academic Applications in Condensation and Polymerization Reaction Systems

Salts of benzenesulfonic acid have found use in polymerization processes. For instance, they can act as emulsifiers in emulsion polymerization. google.comtennantsdistribution.com In condensation polymerization, where small molecules like water are eliminated, acid catalysts are often essential. The salt of benzenesulfonic acid with triethanolamine can be used in the preparation of polymers. For example, salts of condensation products of naphthalenesulfonic acid and alkylbenzenesulfonic acid with formaldehyde (B43269) can be formed with amines like triethanolamine for use in synthetic polymer latex processes. google.com

Phenolsulfonic acid-formaldehyde condensates, which are related to benzenesulfonic acid polymers, are used as assistants in the drying of aqueous polymer dispersions. atamanchemicals.com The synthesis of these condensates often involves acidic conditions, and the resulting products can be neutralized with bases, including amines. atamanchemicals.com

Exploring Cooperative Catalysis and Synergistic Effects Involving Benzenesulfonic Acid-Triethanolamine Systems

The bifunctional nature of benzenesulfonic acid-triethanolamine salt, possessing both acidic and basic (amine) functionalities, as well as hydroxyl groups, opens up possibilities for cooperative and synergistic catalysis.

Characterization of Synergistic Catalytic Enhancements with Transition Metal Complexes

The field of cooperative catalysis often involves the interplay between a metal center and a ligand. researchgate.netnih.gov Ligands can actively participate in substrate activation, not just act as spectators. While direct studies on this compound in this context are limited, the principles are applicable. Triethanolamine itself is a well-known ligand in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.net

The combination of a Brønsted acid site (from the sulfonate) and a metal-coordinating site (the amine and hydroxyls) could lead to synergistic effects. The acid could activate a substrate, making it more susceptible to attack by a metal-catalyzed nucleophile, or vice-versa. The development of heterobimetallic complexes, where two different metal centers work in concert, is an area of active research aimed at achieving synergistic enhancements in catalytic activity. mdpi.comencyclopedia.pub The goal is to combine different modes of action within a single molecular entity to improve performance over monometallic systems. mdpi.comencyclopedia.pub

The interaction between metal complexes and organic molecules can enhance antimicrobial or anticancer properties, often attributed to synergistic effects between the metal and the organic ligand. clinmedjournals.org This principle of synergy, though demonstrated in a different application area, underscores the potential for cooperative effects in catalysis as well.

Development of Chiral Analogues for Asymmetric Catalysis (Theoretical and Proof-of-Concept)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. The development of chiral Brønsted acids has been a significant focus. Chiral sulfonic acids, for instance, have been designed and synthesized for use in enantioselective reactions. nih.gov

While triethanolamine itself is achiral, it is conceivable to develop chiral analogues. Chiral amino alcohols can be used to synthesize chiral salts or ligands. tu-clausthal.de The synthesis of chiral ionic liquids (CILs) based on sulfonate anions derived from amino alcohols has been reported. tu-clausthal.de These CILs have been explored as chiral solvating agents, demonstrating their ability to differentiate between enantiomers.

A theoretical or proof-of-concept approach to developing a chiral analogue of this compound could involve replacing triethanolamine with a chiral amino alcohol during the synthesis. The resulting chiral salt could then be investigated for its potential in asymmetric catalysis, where the chiral environment created by the catalyst would aim to control the stereochemical outcome of a reaction. The design would leverage the established principles of chiral Brønsted acid catalysis and the structural features of the benzenesulfonic acid-amino alcohol salt.

In-depth Analysis of Reaction Kinetics and Catalyst Deactivation Mechanisms in Model Catalytic Systems

The catalytic activity of benzenesulfonic acid-triethanolamine salts is fundamentally derived from its two components. The benzenesulfonic acid moiety provides strong Brønsted acid sites, crucial for proton-catalyzed reactions like esterification and dehydration. The triethanolamine component can act as a base, a hydrogen bond donor, or a ligand for metal catalysts, influencing the reaction environment and catalyst stability.

Detailed kinetic models specific to benzenesulfonic acid-triethanolamine salts are not extensively documented in dedicated literature. However, the kinetic behavior can be inferred by examining models for its constituent functional groups in analogous catalytic systems.

For reactions catalyzed by the sulfonic acid group, such as the esterification of benzoic acid, kinetic models often describe the reaction as first-order with respect to the acid substrate. dnu.dp.uatandfonline.com A study on benzoic acid esterification with 1-butyl alcohol catalyzed by p-toluenesulfonic acid (a structural analog) determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.uaresearchgate.net Such processes are typically modeled using Arrhenius and Eley-Rideal mechanisms, where the acid substrate adsorbs onto the catalyst's active sites. acs.org

For more complex networks, such as fructose (B13574) dehydration, kinetic models for Brønsted acid catalysis involve multiple steps, including fast protonation followed by a rate-limiting dehydration step. acs.org These models must account for substrate tautomer distribution and are typically pseudo-first order in both the catalyst and the substrate. acs.org Microkinetic models for reactions on solid acid catalysts, like zeolites, can involve thousands of elementary steps and are constructed using principles from transition state theory and Evans-Polanyi relationships to estimate kinetic parameters. acs.orgspringernature.com

The triethanolamine (TEA) component can participate in or mediate catalytic cycles through different mechanisms. In deep eutectic solvents, TEA acts as a hydrogen bond donor, synergistically catalyzing reactions like the cycloaddition of CO2 to epoxides. bohrium.com Kinetic modeling in these systems focuses on the role of hydrogen bonding in lowering the energy barrier of the rate-determining step, which in the case of propylene (B89431) oxide cycloaddition, is the ring-opening of the epoxide. bohrium.com

A comprehensive kinetic model for a dual-function catalyst like benzenesulfonic acid-triethanolamine salt would need to integrate these aspects—coupling the Brønsted acid-catalyzed reaction pathways with the effects of the amine, which could modulate catalyst speciation, substrate solubility, and the local reaction environment. rsc.org

Catalyst deactivation is a critical factor in practical applications. For catalysts containing sulfonic acid groups, several deactivation pathways have been identified.

Leaching of Active Sites : The primary cause of deactivation for many supported sulfonic acid catalysts is the leaching of the -SO3H functional groups from the support material, particularly in the presence of polar solvents like water. mdpi.comresearchgate.net This leads to a progressive loss of active sites and a corresponding decrease in catalytic activity.

Formation of Sulfonic Esters : In reactions involving alcohols, such as esterification, the sulfonic acid groups can react with the alcohol to form stable sulfonic esters (e.g., methyl sulfonate). researchgate.netrepec.orgcsic.es This reaction converts the active acid site into an inactive ester, effectively poisoning the catalyst. This deactivation is particularly prominent in the initial reaction cycles. researchgate.net

Inhibition by Products : Water, a common byproduct in esterification and dehydration reactions, can compete with the reactant for access to the active sites, leading to inhibition. csic.es

Pore Blocking : In reactions involving large molecules or in polymerization side-reactions, catalyst pores can be blocked by reactants or products, preventing access to the active sites. csic.es

The triethanolamine component can also influence deactivation. While triethanolamine radicals have been shown to act as beneficial electron relays in some photocatalytic reactions, preventing catalyst deactivation, other amines like triethylamine (B128534) can cause it. chemrxiv.org

Mitigation Strategies:

Anchoring Functional Groups : To prevent leaching, covalently bonding the sulfonic acid group to a stable support (e.g., using an arenesulfonic linker on silica) can improve stability compared to simple impregnation. mdpi.com

Optimizing Surface Density : Studies have shown that a lower surface density of sulfonic sites can slow down certain deactivation mechanisms. csic.es Reducing the concentration of sulfonic acid groups on the catalyst surface can mitigate the formation of deactivating sulfonic esters. repec.org

Controlling Reaction Conditions : Minimizing the presence of water, where feasible, can reduce both leaching and product inhibition. csic.es In cases where deactivation occurs via sulfonic ester formation, altering the method of reactant addition (e.g., stepwise addition of alcohol) can extend the catalyst's lifespan. researchgate.net

Use as a Biphasic System : Employing the catalyst in a biphasic system (e.g., an aqueous or ionic liquid phase containing the catalyst and an organic phase with the product) can facilitate easy separation and protect the catalyst. Triethanolamine is an effective water-soluble ligand that can help retain a catalyst in the aqueous phase. researchgate.net

The economic and environmental viability of a catalyst hinges on its ability to be regenerated and recycled. Research on systems containing triethanolamine or sulfonic acids demonstrates promising recyclability.

Studies on triethanolamine-based catalysts have shown excellent potential for reuse. In a biphasic system for olefin hydroformylation, a Rhodium/triethanolamine catalytic system was recycled at least nine times, maintaining over 50% alcohol yield with limited catalyst leaching. researchgate.net Similarly, a triethanolamine-modified SBA-15 catalyst used for CO2 cycloaddition retained most of its activity and stability after five cycles, with the catalyst being easily recovered by filtration. researchgate.net

The table below summarizes the recyclability of various triethanolamine-containing catalytic systems from academic studies.

Table 1: Recyclability of Triethanolamine-Based Catalytic Systems

Catalytic System Reaction Number of Cycles Final Yield/Activity Recovery Method
Tetrabutylammonium Bromide/Triethanolamine (DES) bohrium.com CO2 Cycloaddition >5 Excellent recyclability Not specified
Triethanolamine-modified SBA-15 researchgate.net CO2 Cycloaddition 5 Retained most activity Filtration
Rhodium/Triethanolamine researchgate.net Olefin Hydroformylation 9 >50% alcohol yield Phase separation

For sulfonic acid-based catalysts, reusability often depends on the stability of the support and the anchoring of the acid sites. Carbon-based solid acid catalysts functionalized with alkyl benzene (B151609) sulfonic acid have been shown to be recyclable for five times in esterification reactions with their activity remaining unchanged. dnu.dp.ua However, in other studies, a gradual decrease in conversion is often observed. For instance, a sulfonated carbon-based catalyst saw its conversion yield drop from 97.98% to 79.19% after four cycles in an esterification reaction. researchgate.net

The table below presents data on the reusability of sulfonic acid catalysts.

Table 2: Reusability of Sulfonic Acid-Based Catalysts

Catalytic System Reaction Cycle 1 Conversion/Yield Conversion/Yield after 4-5 Cycles Deactivation Cause
Carbon-based Alkyl Benzenesulfonic Acid dnu.dp.ua Esterification High (not specified) Unchanged after 5 cycles Not significant
Sulfonated Carbon Catalyst researchgate.net Esterification 97.98% 79.19% (4 cycles) Sulfonic ester formation, sulfur leaching

Regeneration strategies for deactivated sulfonic acid catalysts often involve washing to remove adsorbed species or thermal treatment. For catalysts deactivated by sulfonic ester formation, treatment with water can sometimes hydrolyze the esters, though this may also promote leaching. The choice of regeneration technique is highly dependent on the specific deactivation mechanism and the stability of the catalyst support.

Fundamental Research into the Surface and Interfacial Chemistry of Benzenesulfonic Acid Triethanolamine Salt Systems

Unraveling the Core Principles Governing their Surfactant Behavior

The surfactant behavior of Triethanolamine (B1662121) Alkylbenzenesulfonate is rooted in its amphiphilic molecular structure, which consists of a hydrophilic (water-attracting) sulfonate head group and a hydrophobic (water-repelling) alkylbenzene tail. This dual nature drives the molecules to accumulate at interfaces, such as air-liquid or liquid-liquid, thereby reducing the surface or interfacial tension.

Methodologies for Precise Determination of Critical Micelle Concentration (CMC) and Factors Influencing it

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate into organized structures called micelles. wikipedia.org Above the CMC, additional surfactant monomers added to the system predominantly form more micelles. wikipedia.org The determination of the CMC is crucial as many of the surfactant's properties, like solubilization and detergency, become significant only above this concentration. acs.org

A variety of techniques can be employed to determine the CMC of anionic surfactants like Triethanolamine Alkylbenzenesulfonate. acs.orgacs.org These methods rely on detecting an abrupt change in a physical property of the solution as a function of surfactant concentration. researchgate.net

Common Methodologies for CMC Determination:

MethodologyPrincipleApplicability to Anionic Surfactants
Tensiometry Measures the surface tension of the surfactant solution. A sharp break in the plot of surface tension versus concentration indicates the CMC. wikipedia.orgHighly effective for both anionic and nonionic surfactants. acs.org
Conductivity Measures the electrical conductivity of the solution. The change in the mobility of ionic species upon micelle formation leads to a distinct change in the slope of the conductivity versus concentration plot. researchgate.netEffective for ionic (anionic and cationic) surfactants. acs.orgresearchgate.net
Fluorescence Spectroscopy Utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The partitioning of the probe into the hydrophobic micellar core causes a noticeable change in its fluorescence spectrum. acs.orgavantiresearch.comA versatile and precise method, particularly useful for low CMC values. researchgate.netavantiresearch.com

Several factors can influence the CMC of Triethanolamine Alkylbenzenesulfonate:

Alkyl Chain Length: The length of the alkyl chain on the benzene (B151609) ring plays a significant role. Generally, a longer alkyl chain leads to a lower CMC because the increased hydrophobicity favors micelle formation at lower concentrations. who.int

Counterion: The nature of the counterion (in this case, triethanolamine) affects the CMC. Studies on linear alkylbenzene sulfonates have shown that organic counterions like triethanolamine can lead to a lower CMC compared to some inorganic counterions. researchgate.net This is attributed to the larger size and potential for specific interactions of the triethanolamine cation with the micellar surface.

Additives: The presence of other substances, such as electrolytes or other cutting fluid additives, can alter the CMC. For instance, the addition of certain additives can decrease the CMC of linear alkylbenzene sulfonate, which in turn reduces the concentration of available surfactant monomers for transport. nih.gov

A study on linear alkylbenzene sulfonate (LAS) neutralized with different organic amines provided the following CMC values, illustrating the effect of the counterion.

Table: CMC of LAS with Different Ethanolamine (B43304) Counterions

Counterion CMC (mmol/L)
Monoethanolamine (MEA) 1.84
Diethanolamine (B148213) (DEA) 1.60
Triethanolamine (TEA) 1.56

Data sourced from a study on the effect of counterions on LAS properties. researchgate.net

Detailed Studies of Adsorption Dynamics at Air-Liquid and Liquid-Liquid Interfaces

The adsorption of Triethanolamine Alkylbenzenesulfonate at interfaces is a dynamic process. When introduced into a system, the surfactant molecules migrate to the interface, orienting themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic heads towards it. ugr.es This process continues until the interface is saturated with surfactant molecules, leading to a significant reduction in interfacial tension.

The rate and extent of adsorption are critical for applications such as foaming, emulsification, and wetting. The dynamics of this process can be studied using techniques like dynamic surface tension measurements, which track the change in surface tension over time.

Research on similar anionic surfactants like linear alkylbenzene sulfonates (LAS) has shown that their adsorption onto surfaces is a key factor in their environmental fate and transport. science.gov The adsorption behavior is influenced by factors such as the properties of the adsorbent material and the composition of the aqueous phase. researchgate.net

Thermodynamic Frameworks for Micellization and Interfacial Adsorption Processes

The processes of micellization and interfacial adsorption are governed by thermodynamic principles. The formation of micelles is a spontaneous process driven by a negative Gibbs free energy change (ΔG°_mic). This energy change is composed of both enthalpic (ΔH°_mic) and entropic (ΔS°_mic) contributions.

Thermodynamic Parameters of Micellization:

Gibbs Free Energy of Micellization (ΔG°_mic): A negative value indicates that micellization is a spontaneous process. It can be calculated from the CMC value.

Enthalpy of Micellization (ΔH°_mic): This represents the heat change associated with the formation of micelles. It can be determined by measuring the CMC at different temperatures.

Entropy of Micellization (ΔS°_mic): This reflects the change in the degree of randomness of the system upon micellization. The primary driving force for micellization in aqueous solutions is often the "hydrophobic effect," which leads to a significant positive entropy change due to the release of structured water molecules from around the hydrophobic tails of the surfactant.

Thermodynamic studies on n-alkyl sulfates, which are structurally related to the alkylbenzene sulfonate portion of the compound , have provided insights into these parameters. nih.gov The interplay of these thermodynamic forces dictates the stability and structure of the resulting micelles. Similarly, the adsorption of the surfactant at an interface can be described by adsorption isotherms, such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the bulk solution at a constant temperature. researchgate.net

Investigations into Self-Assembly Phenomena and Supramolecular Architectures

Above the critical micelle concentration, Triethanolamine Alkylbenzenesulfonate molecules self-assemble into various supramolecular structures. The nature of these aggregates depends on factors like surfactant concentration, temperature, and the presence of other components.

Characterization of Micelle, Vesicle, and Liquid Crystal Formation

Micelles: These are the most common form of self-assembly for surfactants in dilute solutions above the CMC. In aqueous solutions, the hydrophobic alkylbenzene tails form the core of the micelle, while the hydrophilic triethanolamine sulfonate head groups form the outer shell, interacting with the surrounding water. google.com It is theorized that in concentrated solutions, hydrogen bonding between the hydroxyl groups of the triethanolamine salt on adjacent molecules within the same micelle can lead to a more rigid micellar structure. google.comgoogle.com

Vesicles: Under certain conditions, surfactant molecules can form bilayer structures that enclose a solvent, known as vesicles. These are less common for single-chain surfactants like Triethanolamine Alkylbenzenesulfonate but can be induced by mixing with other surfactants or additives.

Liquid Crystals: At higher surfactant concentrations, more ordered structures known as liquid crystalline phases can form. These phases, such as hexagonal and lamellar phases, exhibit properties intermediate between those of a true liquid and a solid crystal. The formation of these gel-like phases is a known phenomenon in concentrated aqueous solutions of triethanolamine straight-chain secondary alkylbenzene sulfonates. google.com

Fundamental Rheological Properties of Surfactant Solutions and Microemulsions

The rheology, or flow behavior, of solutions containing Triethanolamine Alkylbenzenesulfonate is highly dependent on the concentration and the type of self-assembled structures present.

Surfactant Solutions: Below the CMC, the viscosity of the solution is typically close to that of the solvent. As the concentration increases above the CMC, the formation of micelles leads to an increase in viscosity. At very high concentrations, the formation of liquid crystalline phases can result in the formation of highly viscous gels. google.com The addition of triethanolamine can increase the viscosity of linear alkylbenzene sulfonate mixtures. nih.gov

Microemulsions: Triethanolamine Alkylbenzenesulfonate can be used to form microemulsions, which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. The rheological properties of microemulsions can vary from Newtonian (viscosity is independent of shear rate) to non-Newtonian (viscosity changes with shear rate), depending on their internal structure. The ability of the surfactant to modify the rheology is a valuable property in the formulation of various products, including adhesives and construction materials. psgraw.com The use of triethanolamine to neutralize polymers like carbomers is a common method to achieve high viscosity in gels. vanderbiltminerals.com

Table of Compound Names

EINECS NumberCommon Name/SynonymChemical Name
260-839-5Triethanolamine AlkylbenzenesulfonateBenzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine nih.gov
-Triethanolamine2,2',2''-nitrilotriethanol nih.gov
-Linear Alkylbenzene Sulfonic Acid (LAS)C10-13-alkylbenzenesulphonic acid nih.gov
-Monoethanolamine (MEA)2-aminoethanol
-Diethanolamine (DEA)2,2'-iminodi(ethanol)
-Pyrene-
-Carbomer-

Advanced Analysis of Molecular Packing and Interfacial Layer Structures

The arrangement of Benzenesulfonic acid-triethanolamine salt molecules at interfaces is a critical determinant of their function. As an anionic surfactant, it spontaneously adsorbs at interfaces, such as air-water or oil-water, to reduce the system's free energy. The resulting molecular packing and interfacial layer structure are governed by a balance of intermolecular forces.

Table 1: Molecular Packing and Interfacial Layer Characteristics
CharacteristicDescriptionGoverning FactorsSource
Packing Geometry Forms a closely packed monolayer at interfaces.Hydrophobic interactions (alkyl tails), electrostatic forces, and steric effects (headgroups). core.ac.uk
Intermolecular Forces Van der Waals forces between alkyl chains; electrostatic repulsion between sulfonate groups; steric hindrance and potential hydrogen bonding from triethanolamine headgroups.Molecular structure, ionic strength of the medium. ontosight.aicore.ac.uk
Layer Properties Creates a physical barrier, significantly reduces interfacial tension.Packing density, orientation of molecules. atamanchemicals.comcore.ac.uk
Role of Triethanolamine The bulky counter-ion helps to shield the negative charge of the sulfonate groups, reducing lateral repulsion and enabling denser molecular packing.Size and charge of the counter-ion. core.ac.uk

Mechanisms of Interaction with Diverse Substrates and Advanced Materials

The utility of Benzenesulfonic acid-triethanolamine salt stems from its ability to adsorb onto and modify the surfaces of a wide range of materials. This interaction is fundamental to its role as a detergent, wetting agent, emulsifier, and dispersant. atamanchemicals.com

The adsorption of Benzenesulfonic acid-triethanolamine salt onto solid surfaces is a key mechanism in its application in industrial cleaning and textile processing. ontosight.ai The nature of the adsorption depends on the properties of both the surfactant and the substrate.

On Nonpolar Surfaces (e.g., Polymeric Films): Adsorption is primarily driven by hydrophobic interactions between the C10-13 alkyl tails of the surfactant and the nonpolar surface. The molecules orient themselves with the tails toward the surface and the hydrophilic headgroups facing the aqueous phase, rendering the surface more hydrophilic.

On Polar/Charged Surfaces (e.g., Metal Oxides, some Nanoparticles): The interaction is more complex. It can involve electrostatic attraction or repulsion between the anionic sulfonate headgroup and charged sites on the surface. Studies on the adsorption of similar alkylbenzene sulfonate derivatives on carbon steel have shown that the process can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. core.ac.uk This adsorbed layer acts as a protective barrier. core.ac.uk

The adsorption onto these surfaces alters their interfacial properties, such as wettability and charge, which is crucial for the performance of formulations like cleaners and coatings.

Benzenesulfonic acid-triethanolamine salt is an effective emulsifying agent due to its amphiphilic nature. ontosight.ai Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water.

At the molecular level, the surfactant molecules position themselves at the oil-water interface. The hydrophobic alkyl tails penetrate the oil droplets, while the hydrophilic benzenesulfonate-triethanolamine headgroups remain in the surrounding aqueous phase. This action drastically lowers the interfacial tension between the oil and water, facilitating the formation of small droplets and reducing the energy required for emulsification.

Once the emulsion is formed, the surfactant provides colloidal stability, preventing the droplets from coalescing. This stabilization occurs through two primary mechanisms:

Electrostatic Repulsion: The anionic sulfonate groups create a negative surface charge on the oil droplets. The resulting electrostatic repulsion between like-charged droplets prevents them from approaching each other and merging.

Steric Hindrance: The bulky triethanolamine headgroups and the associated hydration shells form a protective layer around the droplets. This layer provides a steric or physical barrier that further inhibits coalescence.

The ability to stabilize interfaces makes this compound a vital component in a wide variety of complex formulations, which are often dispersions or colloidal systems. europa.eu It is used in products such as laundry detergents, industrial cleaners, coatings, and inks. ontosight.aieuropa.euatamanchemicals.com

In solid-in-liquid dispersions (e.g., pigments in paint), the surfactant adsorbs onto the surface of the solid particles. This process, analogous to emulsification, prevents the particles from aggregating and settling. The surfactant functions as a dispersant, ensuring the homogeneity and stability of the formulation.

In complex systems like liquid detergents, Benzenesulfonic acid-triethanolamine salt works synergistically with other components. Its primary function is to reduce the surface tension of water, emulsify oily soils, and keep removed dirt suspended in the wash water to prevent redeposition onto fabrics. atamanchemicals.com The compound is also used in emulsion polymerization, where it stabilizes the growing polymer particles, and in agricultural formulations to disperse and stabilize active ingredients. cleaninginstitute.org

Table 2: Adsorption and Stabilization Mechanisms
SystemPrimary Interaction MechanismResulting FunctionSource
Polymeric Films (Nonpolar) Hydrophobic interaction between alkyl tail and surface.Wetting, surface modification. ontosight.ai
Metal Surfaces (Polar) Electrostatic and chemical adsorption (monolayer formation).Corrosion inhibition, cleaning. core.ac.uk
Oil-in-Water Emulsions Adsorption at the oil-water interface, lowering interfacial tension.Emulsification, stabilization via electrostatic and steric repulsion. ontosight.aiatamanchemicals.com
Solid Dispersions (e.g., Inks) Adsorption onto solid particle surfaces.Dispersion, prevention of aggregation and settling. europa.eu

Academic Research on the Environmental Fate and Transformation of Benzenesulfonic Acid Triethanolamine Salts

Elucidation of Biotic Transformation Mechanisms and Microbial Degradation Pathways

Biodegradation by microorganisms is the primary mechanism for the removal of both benzenesulfonate (B1194179) and triethanolamine (B1662121) from the environment. ca.govoup.com

Benzenesulfonate: The biodegradation of benzenesulfonate and its derivatives has been studied extensively.

Aerobic bacteria, such as certain Alcaligenes and Pseudomonas species, can utilize benzenesulfonic acids as a sole source of carbon and energy. nih.govresearchgate.net

The initial step of the degradation involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a catechol. researchgate.net For example, Pseudomonas sp. strain S-313 converts benzenesulfonic acid to phenol. d-nb.info

Experiments using ¹⁸O₂ have confirmed that the hydroxyl group incorporated into the benzene (B151609) ring is derived from molecular oxygen. d-nb.info

Subsequent steps involve ring cleavage of the catechol intermediate, typically via the meta or ortho pathway, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways like the Krebs cycle. nih.gov

Triethanolamine: Triethanolamine is considered readily biodegradable by various microorganisms. santos.comoecd.orgshreechem.in

Under aerobic conditions, a Gram-negative rod was shown to convert triethanolamine, likely via a triethanolamine N-oxide intermediate, into diethanolamine (B148213) and glycolaldehyde (B1209225). microbiologyresearch.org Diethanolamine is further broken down into ethanolamine (B43304) and another molecule of glycolaldehyde. microbiologyresearch.org

Under anaerobic conditions, a homoacetogenic bacterium, Acetobacterium sp. strain LuTria 3, was found to ferment triethanolamine to acetate (B1210297) and ammonia. nih.govd-nb.info The initial product of this transformation is acetaldehyde (B116499). nih.govd-nb.info

The following table summarizes key biodegradation half-life data for the constituent ions.

CompoundEnvironmental MatrixHalf-LifeConditions
Triethanolamine Activated Sludge0.02 - 0.10 daysAerobic
Triethanolamine Sandy Loam Soil0.5 - 1.8 daysAerobic, Initial conc. 1.4–2,000 mg/kg
Triethanolamine River Water~1.2 daysAerobic
Linear Alkylbenzene Sulfonate (LAS) Soil1 - 3 weeksAerobic, after sludge amendment

Data sourced from multiple environmental studies. oup.comoup.comnih.gov

Benzenesulfonate Pathway:

Dioxygenase Systems: The key enzymes initiating the degradation are dioxygenases. These enzymes incorporate both atoms of an O₂ molecule into the aromatic ring. In Alcaligenes sp. strain O-1, the degradation of benzenesulfonate and 4-toluenesulfonate is initiated by an NAD(P)H-dependent dioxygenase, which results in the formation of 4-methylcatechol (B155104) from 4-toluenesulfonate. researchgate.net

Ring-Cleavage Dioxygenases: Following the formation of catechol intermediates, specific enzymes cleave the aromatic ring. Catechol 2,3-dioxygenases are commonly involved, catalyzing a meta-cleavage pathway. nih.gov

Triethanolamine Pathway:

Aerobic Pathway: In the aerobic pathway studied in a Gram-negative rod, inducible enzymes are responsible for the degradation. microbiologyresearch.org The conversion of triethanolamine to diethanolamine and glycolaldehyde is a key step, though the specific monooxygenase or N-oxidase was not fully characterized. microbiologyresearch.org The pathway continues to break down the ethanolamine chains sequentially.

Anaerobic Pathway: In the anaerobic fermentation by Acetobacterium sp. strain LuTria 3, the degradation is initiated by a corrinoid-dependent enzyme. nih.govd-nb.info This enzyme catalyzes a reaction analogous to a diol dehydratase, where a hydroxyl group is shifted, leading to the release of acetaldehyde. nih.govd-nb.info The activity of this enzyme is significantly stimulated by adenosylcobalamin (co-enzyme B₁₂). d-nb.info Cell-free extracts of this bacterium also showed activity for enzymes like acetaldehyde:acceptor oxidoreductase, phosphate (B84403) acetyltransferase, and acetate kinase, which are involved in the subsequent conversion of acetaldehyde to acetate. nih.gov

Laboratory-Scale Biodegradability Assessment in Defined Academic Models

The biodegradability of Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine, a type of linear alkylbenzene sulfonate (LAS), is a critical factor in determining its environmental persistence. As an anionic surfactant, its degradation in laboratory settings has been evaluated to predict its fate in natural ecosystems. atamanchemicals.com

Research indicates that the surfactants contained in formulations with this compound comply with the biodegradability criteria set forth in Regulation (EC) No. 648/2004 on detergents. blast-away.co.uk The structure of LAS, characterized by a linear alkyl chain, renders it more susceptible to microbial degradation compared to its branched-chain predecessors, which were known for their environmental persistence. atamanchemicals.com The biodegradation process occurs in two main stages: primary biodegradation, where the original molecule's structure is altered, and secondary biodegradation, which involves the complete breakdown of the molecule into carbon dioxide, water, and inorganic salts. atamanchemicals.com

Under aerobic conditions, such as those found in sewage treatment plants, these anionic compounds are readily biodegradable. atamanchemicals.com While specific quantitative data from academic models for the triethanolamine salt are not always detailed in publicly available literature, the broader class of linear alkylbenzene sulfonates is well-studied. For instance, a study on a related compound, Benzenesulfonic acid, C10-13-alkyl derivs., sodium salt (LAS-Na), demonstrated its ready biodegradability.

Table 1: Biodegradability of a Related Linear Alkylbenzene Sulfonate

Test Guideline Exposure Period Result Classification

This table represents typical findings for linear alkylbenzene sulfonates, providing a proxy for the expected behavior of Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine.

Analysis of Environmental Mobility and Distribution in Model Systems

The movement and distribution of Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine in the environment are governed by its physical and chemical properties, particularly its solubility and sorption characteristics.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The potential for a chemical to adsorb to soil and sediment particles influences its mobility. For Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine, its high water solubility suggests a lower tendency to sorb to soil and sediment. blast-away.co.uk However, as an anionic surfactant, it possesses both a hydrophobic alkyl chain and a hydrophilic sulfonate group, leading to complex interactions with environmental matrices. ontosight.ai

Modeling of Leaching and Transport Phenomena in Aquatic and Terrestrial Environments

Modeling studies are used to predict the movement of chemicals through the environment. Given that Benzenesulfonic acid, mono-C10-14-alkyl derivs., compds. with triethanolamine is soluble in water, it has the potential to be mobile in soil and leach into groundwater. blast-away.co.uk However, its ready biodegradability often means that it is significantly removed in wastewater treatment plants and in the upper soil layers before it can migrate further. atamanchemicals.com

Environmental fate and transport models, such as the RAIDAR model used in Canadian environmental risk assessments, help to estimate the distribution of substances. canada.ca For the broader category of alkyl aryl sulfonates, these models consider factors like emission rates, persistence, and transport potential to classify environmental risk. canada.ca The high water solubility would suggest a potential for transport in water, but this is mitigated by biodegradation. atamanchemicals.comblast-away.co.uk Therefore, under normal use and disposal conditions, significant leaching to groundwater is not anticipated.

Advanced Characterization Techniques for Benzenesulfonic Acid Triethanolamine Salts in Research

Cutting-Edge Spectroscopic Methods for Structural and Mechanistic Investigations

Spectroscopic techniques are indispensable tools for probing the intricate structural details and dynamic processes of benzenesulfonic acid-triethanolamine salts. openaccessjournals.com These methods provide insights into the molecular framework, intermolecular forces, and reaction pathways.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Dynamics and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and intermolecular interactions of benzenesulfonic acid-triethanolamine salts in solution. elpub.ru By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei (e.g., ¹H, ¹³C), researchers can gain detailed information about the molecular structure and the surrounding chemical environment. americanpharmaceuticalreview.compitt.edu

In the context of triethanolamine (B1662121) salts, NMR studies can elucidate the nature of the ionic bond between the sulfonate group and the protonated amine. elpub.ru Furthermore, changes in chemical shifts upon salt formation can provide evidence for the specific atoms involved in the interaction. elpub.ru Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of different protons, revealing insights into the conformation of the triethanolamine moiety and its orientation relative to the benzenesulfonate (B1194179) anion.

Table 1: Representative ¹H NMR Chemical Shift Data for Triethanolamine and its Complexes

CompoundProtonChemical Shift (ppm)Reference
Triethanolamine-CH₂-N~2.7 pitt.edu
Triethanolamine-CH₂-OH~3.6 pitt.edu
Triethanolamine-Metal Complex-CH₂-NVaries elpub.ru
Triethanolamine-Metal Complex-CH₂-OHVaries elpub.ru

Note: Actual chemical shifts can vary depending on the solvent, concentration, and the specific counter-ion.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Packing Analysis

Advanced vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in analyzing the hydrogen bonding networks and molecular packing within benzenesulfonic acid-triethanolamine salts. americanpharmaceuticalreview.comresearchgate.net These methods probe the vibrational modes of molecules, which are sensitive to the strength and nature of intermolecular interactions. openaccessjournals.comresearchgate.net

Table 2: Key Vibrational Bands for the Analysis of Benzenesulfonic Acid-Triethanolamine Salts

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueInformation Gained
O-H Stretch (Hydrogen Bonded)3200 - 3600FTIR, RamanStrength and nature of hydrogen bonds
N-H Stretch (Protonated Amine)2800 - 3200FTIR, RamanConfirmation of salt formation, hydrogen bonding
S=O Stretch (Sulfonate)1030 - 1070 and 1150 - 1250FTIR, RamanEnvironment of the sulfonate group
C-H Aromatic Stretch3000 - 3100FTIR, RamanIntegrity of the benzenesulfonate ring

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS) for Reaction Pathway Elucidation

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), are powerful tools for elucidating the reaction pathways involved in the formation and potential degradation of benzenesulfonic acid-triethanolamine salts. jfe-tec.co.jpeurl-pesticides.eu LC separates the components of a mixture, which are then introduced into the mass spectrometer for identification and quantification. shimadzu.com

LC-MS/MS can be used to monitor the progress of the neutralization reaction between benzenesulfonic acid and triethanolamine, identifying the parent ions and their characteristic fragment ions. jfe-tec.co.jp This allows for the confirmation of the final product and the detection of any reaction intermediates or byproducts. eurl-pesticides.eu HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the salt and any unknown impurities with a high degree of confidence. nih.gov These techniques are crucial for ensuring the purity and stability of the synthesized compound.

Application of Scattering Techniques for Supramolecular Organization and Particle Characterization

Scattering techniques are essential for investigating the supramolecular organization and particle characteristics of benzenesulfonic acid-triethanolamine salts, particularly in solution where they can form self-assembled structures.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Micellar and Self-Assembled Structures

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for studying the size, shape, and internal structure of micellar and other self-assembled structures formed by amphiphilic molecules like benzenesulfonic acid-triethanolamine salts in solution. nih.govmdpi.com These techniques measure the scattering of X-rays or neutrons at very small angles from a sample, providing information on the nanoscale organization of the system. acs.org

For benzenesulfonic acid-triethanolamine salts, which possess both a hydrophobic aromatic ring and a hydrophilic polar head group, self-assembly into micelles or other aggregates can be expected above a certain concentration. SAXS and SANS can determine the critical micelle concentration (CMC), the aggregation number, and the morphology (e.g., spherical, cylindrical) of these assemblies. nih.govberstructuralbioportal.org The contrast variation capabilities of SANS, by using deuterated solvents, can provide unique insights into the core-shell structure of the micelles, distinguishing between the contributions from the benzenesulfonate and triethanolamine moieties. berstructuralbioportal.org

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Aggregation Kinetics

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in solution. rsc.org DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. researchgate.net This information is then used to calculate the hydrodynamic radius of the particles.

In the study of benzenesulfonic acid-triethanolamine salts, DLS is particularly valuable for determining the size of micelles or other self-assembled structures in solution. It can provide information on the average particle size, the polydispersity of the system, and can be used to monitor the kinetics of aggregation or disaggregation in response to changes in concentration, temperature, or pH. This technique is often used in conjunction with SAXS/SANS to provide a comprehensive understanding of the solution behavior of these salts.

Table 3: Comparison of Scattering Techniques for the Analysis of Benzenesulfonic Acid-Triethanolamine Salt Aggregates

TechniqueInformation ProvidedTypical Size RangeAdvantages
SAXSSize, shape, and internal structure of aggregates1 - 100 nmHigh flux, readily available
SANSSize, shape, and internal structure of aggregates; contrast variation1 - 500 nmIsotope sensitivity, can highlight specific components
DLSHydrodynamic radius, size distribution, aggregation kinetics1 nm - 10 µmNon-invasive, rapid measurements

Microscopic and Surface Analysis Methods for Interfacial Phenomena

The performance of surfactants like Benzenesulfonic acid-triethanolamine salts is dictated by their behavior at interfaces. Microscopic and surface analysis techniques provide invaluable insights into the formation of adsorbed layers, the topography of these layers, and the morphology of aggregates that form in solution.

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique capable of imaging surfaces on an atomic scale. aps.org It is exceptionally well-suited for studying surfactant adsorption at solid-liquid interfaces. The AFM tip scans the surface, and the forces between the tip and the sample are measured to create a three-dimensional topographical map. nih.gov This allows for the direct visualization of adsorbed surfactant layers, providing information on their structure, coverage, and thickness.

In the context of Benzenesulfonic acid-triethanolamine salts, AFM can be used to study how the surfactant molecules arrange themselves on various substrates, such as mica, silica, or polymers. Researchers can observe the transition from individual adsorbed molecules at low concentrations to the formation of hemimicelles and eventually complete bilayers as the concentration approaches and surpasses the critical micelle concentration (CMC). The technique can also quantify changes in surface roughness resulting from surfactant adsorption. For instance, studies on related silane (B1218182) compounds synthesized with triethanolamine have demonstrated AFM's ability to characterize the smoothness and homogeneity of molecular layers on mica, a principle directly applicable to studying surfactant films. researchgate.net

Table 1: Hypothetical AFM Analysis of Surfactant Adsorption on a Hydrophobic Surface

Surfactant ConcentrationAverage Layer Thickness (nm)Surface Roughness (Rq, nm)Surface Coverage (%)
0 (Bare Substrate)00.50
0.1 x CMC1.21.545
1 x CMC3.80.895
5 x CMC4.10.7>99

This table illustrates the type of data that can be generated through AFM studies, showing how layer thickness and surface roughness change with increasing surfactant concentration, indicating the formation of a more uniform and complete adsorbed layer.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for characterizing the morphology of surfactant aggregates. Surfactants like Benzenesulfonic acid-triethanolamine salts can self-assemble in solution to form various structures, including spherical or cylindrical micelles, vesicles, and complex liquid crystalline phases. The size, shape, and arrangement of these structures are critical to the surfactant's bulk properties, such as viscosity and solubilization capacity.

SEM provides high-resolution images of the surface topography of samples. For surfactant systems, cryo-SEM (where samples are flash-frozen) can be used to visualize the structure of concentrated phases or foams stabilized by the surfactant. TEM, which passes a beam of electrons through an ultra-thin specimen, offers even higher resolution, making it possible to image individual micelles or the lamellar structure of vesicles. Research on related materials, such as nanocomposites formed from poly(aniline-co-m-amino benzenesulfonic acid), has successfully used SEM and TEM to characterize the morphology, revealing structures like nanobelts and determining their average diameters. researchgate.net

Table 2: Morphological Data of Self-Assembled Structures from Electron Microscopy

Surfactant SystemMicroscopy TechniqueObserved MorphologyAverage Size (nm)
0.5% in WaterCryo-TEMSpherical Micelles5 - 10
5% in WaterCryo-TEMWorm-like Micelles8 nm diameter, >100 nm length
25% in WaterFreeze-Fracture TEMHexagonal Liquid Crystal12 nm center-to-center distance
Stabilized FoamCryo-SEMPolyhedral Cell Structure50 - 200 µm cell diameter

This table provides examples of morphological data obtained from TEM and SEM, correlating surfactant concentration with the type and dimensions of the self-assembled structures.

The primary function of a surfactant is to reduce surface and interfacial tension. Advanced tensiometry techniques, such as the Du Noüy ring or Wilhelmy plate methods, are used to precisely measure these properties. Plotting surface tension as a function of the logarithm of surfactant concentration allows for the determination of the critical micelle concentration (CMC) and the maximum surface pressure.

While surface tension describes the equilibrium state of an interface, interfacial rheology characterizes its response to deformation. This is crucial for understanding the stability of emulsions and foams, which are dynamic systems. Interfacial shear rheology measures the viscoelastic properties (elasticity, G', and viscosity, G'') of the surfactant layer at the interface. A highly viscoelastic interfacial film can provide mechanical strength to prevent droplet coalescence in emulsions or bubble disproportionation in foams. Oscillatory pendant drop or bicone methods are used to apply a controlled stress or strain to the interface and measure its response. Studies on other benzenesulfonic acid-derived surfactants have shown that factors like molecular structure and concentration significantly impact the interfacial tension and the viscoelastic moduli of the resulting interfacial films. acs.orgacs.org

Table 3: Interfacial Properties of Benzenesulfonic Acid-Triethanolamine Salt at an Oil-Water Interface

Surfactant Conc. (ppm)Interfacial Tension (mN/m)Interfacial Elastic Modulus (G') (mN/m)Interfacial Viscous Modulus (G'') (mN/m)
1015.22.50.8
1004.115.83.2
5000.925.45.1
10000.826.15.3

This table presents representative data showing the decrease in interfacial tension and the corresponding increase in interfacial viscoelastic moduli as the surfactant concentration increases, indicating the formation of a stronger, more structured interfacial layer.

Computational Chemistry and Theoretical Modeling of Benzenesulfonic Acid Triethanolamine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactive nature of benzenesulfonic acid-triethanolamine systems. These calculations offer a detailed picture of the interactions governing the system's behavior.

Density Functional Theory (DFT) Calculations for Proton Affinity, Acidity, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. In the context of the benzenesulfonic acid-triethanolamine system, DFT calculations are employed to determine key chemical properties.

Proton Affinity and Acidity: The interaction between benzenesulfonic acid and triethanolamine (B1662121) is fundamentally an acid-base reaction. DFT calculations can precisely quantify the proton affinity of triethanolamine and the acidity (pKa) of benzenesulfonic acid. The proton affinity is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. For triethanolamine, a computational DFT-B3LYP analysis with a 6-31+G(d,p) basis set can be used to compute its pKa value, which is correlated with its basic character. devagirijournals.com The alcoholic groups in triethanolamine influence its basicity by destabilizing the protonated form due to their electron-withdrawing nature. devagirijournals.com Similarly, the gas-phase acidity of benzenesulfonic acid can be determined by calculating the Gibbs free energy of deprotonation. mdpi.com The strength of the acid is a critical factor in the proton transfer process to the amine.

Reaction Energetics: The formation of the 2,2',2''-nitrilotriethanol benzenesulphonate salt involves the transfer of a proton from the sulfonic acid group to the nitrogen atom of triethanolamine. DFT calculations can model the energetics of this proton transfer reaction. The change in free energy (ΔG) associated with the formation of the ion pair from the individual acid and amine molecules can be calculated. researchgate.net These calculations often reveal that the formation of the ionic pair is an energetically favorable process. For instance, studies on similar sulfonic acid-amine systems show that the interaction leads to the formation of either H-bonded molecular complexes or H-bonded ion pairs, with the latter being favored by stronger acids. acs.org

Computational Modeling of Transition States for Catalytic Mechanisms and Reaction Pathways

Benzenesulfonic acid and its derivatives are known to act as catalysts in various chemical reactions, such as esterification and alkylation. csic.esmdpi.com Computational modeling is crucial for understanding the mechanisms of these catalytic processes by identifying and characterizing the transition states.

Using DFT, researchers can map out the potential energy surface for a reaction, locating the transition state structures and calculating their corresponding activation energies. For example, in the esterification reaction between benzenesulfonic acid and an alcohol, DFT studies have evaluated different mechanistic pathways, such as addition-elimination (Ad-E) and nucleophilic substitution (SN1 and SN2) routes. csic.es These studies have shown that pathways involving pentacoordinate sulfur intermediates can have high activation barriers, while SN1 or SN2 pathways may be more favorable. csic.es Similarly, in alkylation desulfurization reactions, benzenesulfonic acid has been used as a model for cation-exchange resin catalysts, with DFT calculations revealing that a stepwise mechanism is often dominant. acs.org

The presence of triethanolamine can influence these catalytic cycles by acting as a base, affecting the protonation state of the catalyst and the reactants. Modeling these complex interactions requires sophisticated computational approaches to accurately predict reaction pathways and rates.

Ab Initio and DFT Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Ionic Interactions)

The stability and structure of the benzenesulfonic acid-triethanolamine salt are largely determined by non-covalent interactions, primarily hydrogen bonding and ionic interactions. Both ab initio and DFT methods are extensively used to analyze these forces.

In the 2,2',2''-nitrilotriethanol benzenesulphonate system, a strong ionic interaction exists between the benzenesulfonate (B1194179) anion (C₆H₅SO₃⁻) and the triethanolammonium (B1229115) cation ([N(CH₂CH₂OH)₃H]⁺). In addition to this primary ionic bond, multiple hydrogen bonds can form between the hydroxyl groups of the triethanolammonium cation and the sulfonate group of the anion. Ab initio and DFT studies on similar protic ionic liquids have shown that hydrogen bonding plays a decisive role in the formation of the ionic liquid structure. researchgate.net These calculations can determine the geometries, energies, and vibrational frequencies of the hydrogen bonds.

For example, studies on triethanolamine-based protic ionic liquids with various sulfonic acids have used DFT calculations to optimize the geometry and analyze the interactions. researchgate.net The results indicate that the nature of the substituent on the benzene (B151609) ring of the sulfonic acid can influence the parameters of the IR and NMR spectra, which are directly related to the intermolecular interactions. researchgate.net Furthermore, analysis of the electron density distribution using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature and strength of these interactions. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Interfacial Dynamics

While quantum chemical methods provide detailed information about the electronic structure of small molecular systems, molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems over longer timescales. MD simulations are particularly useful for investigating the solution behavior and interfacial dynamics of surfactants like benzenesulfonic acid-triethanolamine salts.

Simulation of Micellization Processes and Self-Assembly Kinetics

Benzenesulfonic acid and its salts are surfactants, meaning they can self-assemble into micelles in solution above a certain concentration known as the critical micelle concentration (CMC). ca.gov MD simulations can provide an atomistic view of the micellization process.

In these simulations, a large number of surfactant and solvent molecules are placed in a simulation box, and their trajectories are calculated over time by solving Newton's equations of motion. This allows for the observation of how individual surfactant molecules aggregate to form micelles. The simulations can reveal the structure of the micelles, their size and shape, and the dynamics of surfactant exchange between the micelles and the bulk solution. ucl.ac.uk

For instance, coarse-grained dissipative particle dynamics (DPD) simulations have been used to study the adsorption and aggregation of model surfactants on surfaces. ucl.ac.uk These simulations can predict the CMC and the aggregation number (the number of surfactant molecules in a micelle). researchgate.net While direct MD simulations of the entire micellization process can be computationally expensive, they provide invaluable insights into the kinetics and thermodynamics of self-assembly. acs.org

Parameter Description Typical Value Range for Similar Surfactants
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form.1-10 mM
Aggregation Number (n)The average number of surfactant molecules in a micelle.50-100
Degree of Counterion Binding (β)The fraction of counterions associated with the micelle.0.6-0.8

Note: The values in the table are illustrative and based on data for similar surfactants like sodium dodecylbenzenesulfonate (SDBS) and dodecylbenzenesulfonic acid (DBSA). researchgate.netresearchgate.net The exact values for benzenesulfonic acid-triethanolamine would depend on specific conditions such as temperature and ionic strength.

Dynamic Simulations of Adsorption at Liquid-Solid and Liquid-Air Interfaces

The surface-active properties of benzenesulfonic acid-triethanolamine are due to its amphiphilic nature, with a hydrophilic head (the sulfonate and triethanolammonium groups) and a hydrophobic tail (the benzene ring and any associated alkyl chains). This structure drives the adsorption of the surfactant at interfaces, such as liquid-solid and liquid-air interfaces.

MD simulations are a powerful tool for studying these adsorption phenomena at a molecular level. By simulating a system containing the surfactant, a solvent, and an interface, researchers can observe the orientation and packing of the surfactant molecules at the interface. These simulations can provide information on:

Surface Tension: The reduction in surface tension of a solvent upon addition of the surfactant can be calculated from MD simulations.

Adsorption Isotherms: The amount of surfactant adsorbed onto a surface as a function of its bulk concentration can be determined.

Structure of the Adsorbed Layer: The thickness, density, and orientation of the surfactant molecules in the adsorbed layer can be characterized.

Elucidation of Solvation Effects and Conformational Dynamics in Aqueous and Non-Aqueous Solutions

The behavior of benzenesulfonic acid-triethanolamine in solution is governed by a complex interplay of forces, including the interactions between the ionic headgroups, the hydrophobic tails, and the surrounding solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in dissecting these interactions and understanding the resulting structural and dynamic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the time-dependent behavior of the benzenesulfonate anion and the triethanolammonium cation in various solvents. researchgate.net These simulations track the trajectories of individual atoms and molecules, providing a detailed picture of solvation shell structures, hydrogen bonding networks, and the conformational flexibility of the surfactant ions. For instance, in aqueous solutions, water molecules are expected to form strong hydrogen bonds with the sulfonate group of the anion and the hydroxyl and ammonium (B1175870) groups of the cation. researchgate.net The arrangement of water molecules around the nonpolar benzene ring would be distinctly different, leading to a hydrophobic hydration effect that drives aggregation.

Conformational Dynamics: Both the triethanolammonium cation and the benzenesulfonate anion possess conformational flexibility. The triethanolamine component can adopt various conformations through rotation around its C-C and C-N bonds. Computational techniques like semi-empirical methods (e.g., PM6) or Density Functional Theory (DFT) can be used to analyze the potential energy surface and identify stable conformers. mdpi.com The presence of intramolecular hydrogen bonds in the triethanolammonium cation can significantly influence its shape and interaction with the solvent. researchgate.net Similarly, the orientation of the sulfonate group relative to the benzene ring can be explored. In solution, the molecule will dynamically transition between these different conformational states, a process that can be visualized and quantified using MD simulations. nih.govresearchgate.net Advanced techniques like metadynamics can be employed to explore the free energy surface associated with these conformational changes, providing a more complete understanding of the molecule's behavior in solution. ethz.ch

The nature of the solvent dramatically affects these dynamics. In non-aqueous but polar solvents, such as ethanol (B145695), the solvation structure would change, altering the strength and pattern of hydrogen bonding. In nonpolar solvents, the ionic headgroups would tend to aggregate strongly, leading to the formation of reverse micelles. MD simulations are crucial for predicting these solvent-dependent structural transitions. mdpi.com

Theoretical Prediction of Structure-Property Relationships

A primary goal of computational chemistry in this context is to establish clear relationships between the molecular structure of the surfactant and its macroscopic properties. This allows for the in silico design of new molecules with enhanced performance characteristics.

The key function of a surfactant is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. acs.org Computational models are increasingly used to predict these critical parameters.

Molecular Dynamics and Free Energy Calculations: MD simulations of an oil-water interface containing benzenesulfonic acid-triethanolamine can directly model the adsorption of surfactant molecules at the interface. From these simulations, it is possible to calculate the reduction in IFT as a function of surfactant concentration. mdpi.com The simulations reveal how the surfactants arrange themselves at the interface, with the hydrophobic benzene tail penetrating the oil phase and the hydrophilic sulfonate-triethanolammonium headgroup remaining in the aqueous phase. mdpi.com This arrangement disrupts the interface and lowers its free energy. acs.org

COSMO-RS Model: The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another powerful method that uses quantum mechanics to predict thermodynamic properties, including IFT. researchgate.net This method calculates the chemical potential of a solute in a liquid and can be used to predict how a surfactant will partition between bulk phases and the interface. acs.orgresearchgate.net It offers a computationally less expensive alternative to full MD simulations for screening large numbers of candidate molecules. researchgate.net The table below illustrates the type of data that can be generated through such predictive models, using representative values for similar anionic surfactants.

Table 1: Predicted Interfacial Properties of Anionic Surfactants using Computational Models Note: These values are representative examples for alkyl benzene sulfonate type surfactants and illustrate the output of computational models. Actual values for Einecs 260-839-5 would require specific simulation.

Predicted ParameterValue RangeComputational MethodConditions
Interfacial Tension (IFT) vs. Dodecane1-10 mN/mMolecular Dynamics (MD)Water, 298 K, Saturated Interface
Critical Micelle Concentration (CMC)10⁻⁴ - 10⁻³ mol/LCOSMO-RS / MDAqueous Solution, 298 K
Area per Molecule at Interface40-60 ŲMolecular Dynamics (MD)Water-Alkane Interface

Building on the ability to predict structure-property relationships, computational screening allows for the rapid evaluation of virtual libraries of compounds before committing to laboratory synthesis. google.com For the benzenesulfonic acid-triethanolamine system, this can be applied to discover novel analogues with improved surfactant or even catalytic properties.

Surfactant Analogues: Starting with the basic structure, chemists can design a virtual library of analogues by, for example:

Modifying the alkyl chain on the benzene ring (if present) to tune hydrophobicity. science.gov

Introducing different substituents onto the benzene ring to alter electronic properties and solubility. researchgate.net

Replacing the triethanolamine cation with other protonated amines to change the headgroup size and hydrogen bonding capacity. rsc.org

These virtual compounds can then be rapidly screened using methods like COSMO-RS or coarse-grained MD simulations to predict their IFT, critical micelle concentration (CMC), and other performance metrics. researchgate.netscience.gov This high-throughput screening identifies the most promising candidates for further, more detailed computational analysis or for synthesis and experimental testing. researchgate.net

Catalytic Analogues: The combination of an acidic group (sulfonic acid) and a basic group (amine) within the same system suggests potential for catalytic activity. Computational screening can be used to explore this possibility. For instance, DFT calculations can be performed on analogues to predict their ability to catalyze specific reactions, such as ester hydrolysis or condensation reactions. acs.org By modeling the reaction pathway and calculating the activation energies for different analogues, researchers can identify structures with potentially enhanced catalytic efficiency. The hydrophobic domains of surfactant micelles can also create unique microenvironments that can alter reaction rates and selectivity, a phenomenon that can be modeled with MD simulations.

Emerging Research Directions and Future Perspectives for Benzenesulfonic Acid Triethanolamine Salt Chemistry

Integration into Advanced Materials Science Research (Focus on fundamental material science, not product development)

The unique molecular architecture of Benzenesulfonic Acid-Triethanolamine Salt offers intriguing possibilities for its application in the synthesis and design of novel materials at a molecular level.

Role in Polymerization and Directed Material Synthesis at the Molecular Level

Anionic surfactants, particularly alkylbenzene sulfonates, are fundamental components in emulsion polymerization, a process used to create a wide range of polymers. They facilitate the formation of micelles, which act as nanoscale reactors for polymerization, and stabilize the resulting polymer particles to prevent coagulation. windows.netpcc.eu

Future research could investigate the specific role of Benzenesulfonic Acid-Triethanolamine Salt in this process. The triethanolamine (B1662121) counterion, being bulkier and more hydrophilic than simple alkali metal ions like sodium, could influence micelle size, shape, and surface charge density. This, in turn, could allow for finer control over the nucleation and growth stages of polymerization, potentially leading to latexes with tailored particle sizes and distributions. researchgate.net The presence of three hydroxyl groups on the triethanolamine cation might also offer sites for secondary interactions or post-polymerization modifications, a feature not available with simple inorganic counterions.

Hypothetical Research Parameters for Polymer Synthesis:

ParameterPotential Influence of Benzenesulfonic Acid-Triethanolamine SaltResearch Question
Micelle Size (CMC) The bulky triethanolamine counterion could alter packing parameters, affecting the Critical Micelle Concentration.How does the CMC of this salt compare to its sodium salt equivalent under identical conditions?
Particle Size Modified micellar properties could lead to different numbers of nucleation sites, influencing final polymer particle size.Can this surfactant be used to synthesize polymer nanoparticles with a narrower size distribution?
Latex Stability The hydration shell and steric bulk of the counterion may enhance steric and electrostatic stabilization of polymer colloids.Does the salt improve freeze-thaw and electrolyte stability of synthesized latexes compared to standard sulfonates? windows.net
Monomer Compatibility The multifunctional nature of the counterion could influence interactions with specific functional monomers.Does the triethanolamine moiety interact with acrylic or vinyl monomers to direct polymerization?

Exploration in Stimuli-Responsive Systems and Smart Materials Design

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like pH, temperature, or ionic strength. nih.govmdpi.com Ionic surfactants are known to interact with polymer networks, influencing their swelling behavior and phase transitions, which is a cornerstone of many smart hydrogel systems. nih.govacs.org

The ionic nature of Benzenesulfonic Acid-Triethanolamine Salt makes it a candidate for integration into such systems. The triethanolamine component can act as a weak base, offering pH-responsiveness. shreechem.in Research could explore using the salt as a functional dopant in hydrogels. At low pH, the triethanolamine would be protonated, altering the ionic cross-linking and electrostatic interactions within a polymer network. This could trigger a controlled swelling or shrinking of the material, enabling its use as a sensor or actuator. The interplay between the anionic sulfonate group and the cationic (protonated) triethanolamine group could lead to complex, tunable responses. acs.org

Interdisciplinary Studies with Model Biological Systems (Strictly non-clinical and fundamental biophysical chemistry)

The amphiphilic character of Benzenesulfonic Acid-Triethanolamine Salt makes it a tool for probing the fundamental biophysics of membranes and proteins, areas where surfactants are widely used to mimic, disrupt, or modify biological structures.

Interactions with Model Lipid Bilayers and Biomembranes: Mechanistic Insights

Anionic surfactants interact with lipid bilayers, the primary component of cell membranes, in a concentration-dependent manner. At low concentrations, surfactant monomers can insert into the bilayer, altering its fluidity and permeability. At higher concentrations, they can completely solubilize the membrane into mixed micelles. rsc.orgnih.govresearchgate.net

Fundamental studies could use Benzenesulfonic Acid-Triethanolamine Salt to explore how counterion identity affects these processes. The mechanism of membrane disruption by anionic surfactants is often influenced by electrostatic interactions between the surfactant headgroup and the lipid headgroups. cambridge.org The large, hydrated triethanolamine cation could modulate these interactions by altering the local ionic environment at the membrane-water interface. High-resolution techniques like atomic force microscopy could provide real-time visualization of how the specific structure of this salt affects the stages of membrane solubilization, from initial partitioning to final micelle formation. rsc.org

Fundamental Studies of Protein-Surfactant Interactions and Conformational Changes

The interaction between surfactants and proteins is a central topic in biochemistry, with implications for protein folding and stability. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are well-known for their ability to bind to proteins and induce unfolding. rsc.org This process is driven by both electrostatic and hydrophobic interactions. nih.gov

Benzenesulfonic Acid-Triethanolamine Salt could serve as a novel tool to study these interactions. The binding of the alkylbenzene sulfonate anion to positive patches on a protein surface would be the primary interaction, leading to conformational changes. rsc.org However, the subsequent behavior could be modulated by the triethanolamine counterion. Researchers could investigate whether the triethanolamine, with its hydroxyl groups, engages in secondary hydrogen bonding with the protein or the surfactant-protein complex, potentially leading to different unfolded states than those observed with simple surfactants. Such studies would contribute to a more nuanced understanding of how the complete ionic environment, not just the active surfactant ion, dictates protein denaturation pathways. nih.govacs.org

Comparative Protein Unfolding Parameters (Hypothetical):

SurfactantUnfolding MechanismPotential for Secondary InteractionsExpected Unfolding Profile
Sodium Dodecyl Sulfate Strong hydrophobic and electrostatic binding, leading to cooperative unfolding.Minimal; sodium ion is a simple spectator.Sharp, cooperative unfolding transition. nih.gov
Benzenesulfonic Acid-Triethanolamine Salt Hydrophobic and electrostatic binding via the sulfonate anion.Possible H-bonding from triethanolamine's -OH groups with protein backbone or side chains.Potentially a broader or multi-step unfolding transition due to complex interactions.

Green Chemistry Innovations and Sustainable Academic Applications

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For surfactants, this involves using renewable feedstocks, developing energy-efficient synthesis routes, and ensuring biodegradability. nih.gov

The academic exploration of Benzenesulfonic Acid-Triethanolamine Salt from a green chemistry perspective could focus on two areas: synthesis and lifecycle. Current industrial synthesis of linear alkylbenzene sulfonates (LAS) often relies on strong acids and petrochemical precursors. tandfonline.com Academic research could pioneer greener synthetic routes, potentially using bio-based starting materials or solid acid catalysts to reduce waste. ijnc.ircambridge.org

Furthermore, while linear alkylbenzene sulfonates are known to be biodegradable, the complete environmental fate of the triethanolamine counterion when released in large quantities warrants further fundamental study. nih.govresearchgate.net Research into the biodegradation pathways of the complete ion pair in various model environments would provide a more holistic understanding of its environmental profile, guiding the design of next-generation surfactants that are sustainable from both a synthetic and a lifecycle perspective. The use of triethanolamine itself is also being evaluated for greener formulations in various industries. shreechem.inrsc.org

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of benzenesulfonic acid and its salts often involves processes with significant environmental footprints. Current research is actively exploring greener alternatives that prioritize sustainability and atom economy. The synthesis of the precursor, linear alkylbenzene (LAB), and its subsequent sulfonation and neutralization are key areas of innovation.

Catalytic Innovations in Alkylation:

The production of LAB, the primary feedstock, has historically relied on liquid acid catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃), which are corrosive, hazardous, and generate substantial waste. A major research thrust is the replacement of these catalysts with solid acid catalysts. researchgate.netresearchgate.netetsu.edu

Advances in Sulfonation and Neutralization:

The sulfonation of LAB is another critical step where sustainability can be enhanced.

SO₃/Air Technology: The use of sulfur trioxide (SO₃) in air as the sulfonating agent is becoming the predominant technology, replacing older methods that use oleum (B3057394) or sulfuric acid. enviro.wikineutronco.com This process is more atom-economical as it avoids the generation of large quantities of spent sulfuric acid. chemithon.com Continuous sulfonation in multi-tube falling-film reactors offers high efficiency and control over the reaction. neutronco.com

Green Promoters: Research has explored the use of "green promoters" like ethanol (B145695) in the synthesis of related metallic alkylbenzene sulfonate nanoparticles, which can lead to higher yields and reduced acid consumption. ijnc.ir

Renewable Feedstocks:

A forward-looking approach to sustainability involves moving away from petrochemical feedstocks. Research is exploring the production of the alkylbenzene portion of the molecule from renewable biomass. abiosus.org This involves developing catalytic pathways to convert bio-derived molecules into suitable precursors for alkylation, significantly reducing the carbon footprint of the final surfactant.

The table below summarizes the comparison between traditional and emerging synthetic routes for the production of linear alkylbenzene sulfonate (LAS), the key intermediate for benzenesulfonic acid-triethanolamine salt.

Process StepTraditional MethodEmerging Sustainable MethodKey Advantages of Emerging Method
Alkylation Catalyst Hydrogen Fluoride (HF) or Aluminum Chloride (AlCl₃)Solid Acid Catalysts (e.g., Zeolites, Clays)Reduced corrosion, catalyst reusability, lower waste generation, improved safety. researchgate.netresearchgate.netetsu.edu
Sulfonating Agent Oleum or Concentrated Sulfuric AcidGaseous Sulfur Trioxide (SO₃) in AirHigher atom economy, elimination of spent acid waste. enviro.wikichemithon.com
Feedstock Source Petroleum-derived Benzene (B151609) and OlefinsBio-based hydrocarbons from renewable sourcesReduced carbon footprint, improved sustainability. abiosus.org

Design Principles for Environmentally Benign Analogues with Enhanced Degradability

The environmental fate of surfactants is a critical consideration. Research is focused on designing new molecules that are not only effective but also readily biodegradable, minimizing their environmental persistence.

Structure-Biodegradability Relationship:

The biodegradability of alkylbenzene sulfonates is highly dependent on their molecular structure.

Linear vs. Branched Alkyl Chains: A key principle is the use of linear alkyl chains. Branched-chain alkylbenzene sulfonates (BAS) are known to be resistant to microbial degradation and can persist in the environment. acs.org In contrast, linear alkylbenzene sulfonates (LAS) are readily biodegradable. rsc.org The microbial degradation pathway typically starts with the oxidation of the terminal methyl group of the alkyl chain. rsc.org

Isomer Position: The position of the benzene ring on the linear alkyl chain also influences the rate of biodegradation. Isomers with the phenyl group closer to the end of the chain (external isomers) tend to biodegrade more rapidly than those with the phenyl group near the center of the chain (internal isomers).

Design Principles for Enhanced Degradability:

Building on the understanding of structure-biodegradability relationships, several design principles for creating more environmentally friendly analogues are being explored:

Bio-based Hydrophobes: Incorporating hydrophobic tails derived from natural sources such as fatty acids or other oleochemicals can lead to surfactants with improved biodegradability. abiosus.org

Ester and Amide Linkages: Introducing ester or amide linkages into the surfactant molecule can create points of susceptibility for enzymatic hydrolysis, potentially accelerating the degradation process.

Sugar-Based Surfactants: The development of surfactants with sugar-based hydrophilic heads, such as alkyl polyglucosides (APGs), represents a move towards highly biodegradable and biocompatible alternatives. abiosus.org While structurally different from benzenesulfonic acid salts, the principles of using highly biodegradable polar head groups can inform the design of novel sulfonated surfactants.

The following table outlines key design principles for developing environmentally benign surfactant analogues.

Design PrincipleRationalePotential Impact on Degradability
Linear Alkyl Chains Avoids steric hindrance that inhibits microbial enzymes.Significantly enhances the rate and extent of biodegradation compared to branched chains. acs.orgrsc.org
Bio-based Moieties Utilizes building blocks that are readily recognized and metabolized by microorganisms.Can lead to more rapid and complete degradation in various environmental compartments. abiosus.org
Introduction of Hydrolyzable Linkages Creates specific sites for enzymatic cleavage (e.g., esterases, amidases).Can accelerate the initial breakdown of the surfactant molecule into smaller, more easily biodegradable fragments.
Optimization of Phenyl Group Position Influences the accessibility of the alkyl chain to microbial enzymes.Favoring the synthesis of isomers with the phenyl group near the end of the alkyl chain can increase the initial rate of biodegradation.

Identification of Future Challenges and Opportunities in Fundamental Chemical Research

The advancement of benzenesulfonic acid-triethanolamine salt chemistry and the broader field of surfactants presents several challenges and opportunities for fundamental research.

Challenges:

Control of Impurities: A significant challenge in the synthesis of sulfonic acid salts is the potential formation of genotoxic impurities, such as alkyl sulfonates, especially when alcohols are used as solvents under acidic conditions. researchgate.netgoogle.com While the conditions for forming significant amounts of these impurities are often not present in typical industrial processes, the need for stringent control and analytical monitoring remains a key challenge. researchgate.netgoogle.com

Complex Interfacial Behavior: The fundamental understanding of how surfactant molecules behave at interfaces is crucial for designing more effective and sustainable formulations. The interactions between benzenesulfonic acid-triethanolamine salt, other components in a formulation, and various surfaces are complex and require advanced analytical techniques to fully elucidate. google.com

Catalyst Deactivation: While solid acid catalysts offer a greener alternative for LAB synthesis, their deactivation over time due to coking or other mechanisms is a challenge that needs to be addressed through the development of more robust and regenerable catalytic systems. researchgate.net

Opportunities:

Advanced Catalysis: There is a significant opportunity for the development of novel catalysts that are not only more environmentally friendly but also offer higher selectivity towards the most biodegradable isomers of LAB. researchgate.net This includes further research into multifunctional solid acids and biocatalysis.

Renewable and Bio-based Surfactants: The transition to surfactants derived entirely from renewable feedstocks is a major opportunity. This requires fundamental research into efficient pathways for converting biomass into both the hydrophobic and hydrophilic components of the surfactant molecule. abiosus.org

Computational Modeling and High-Throughput Screening: Advanced computational tools, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, offer the opportunity to predict the performance and environmental impact of new surfactant designs before they are synthesized. This can accelerate the development of more sustainable and effective analogues.

Novel Applications: Research into the unique properties of benzenesulfonic acid derivatives could lead to new applications beyond their traditional use as detergents. For example, some benzenesulfonate (B1194179) scaffolds have shown potential in medicinal chemistry, highlighting the versatility of this chemical class. researchgate.net

The future of benzenesulfonic acid-triethanolamine salt chemistry lies in the integration of green chemistry principles throughout the product lifecycle, from the selection of raw materials and the development of efficient synthetic routes to the design of molecules with minimal environmental impact.

Q & A

Q. What are the key physicochemical properties of EC 260-839-5, and how do they influence experimental design?

Methodological Answer: Begin with a literature review to identify reported properties (e.g., solubility, stability, reactivity). Validate these through empirical testing:

  • Use techniques like HPLC for purity analysis .
  • Employ spectroscopic methods (NMR, IR) to confirm structural integrity .
  • Assess thermal stability via TGA/DSC under controlled conditions . Design experiments by aligning these properties with reaction conditions (e.g., solvent selection, temperature ranges) to avoid confounding variables .

Q. How can researchers synthesize EC 260-839-5 with high reproducibility?

Methodological Answer:

  • Follow protocols from peer-reviewed journals, ensuring all reagents and conditions (e.g., catalysts, inert atmospheres) are explicitly documented .
  • Include step-by-step validation: intermediate characterization (e.g., melting points, chromatograms) and yield optimization via DOE (Design of Experiments) .
  • Publish detailed supplementary materials to enable replication, adhering to guidelines for synthetic procedures .

Q. What analytical methods are most effective for quantifying EC 260-839-5 in complex matrices?

Methodological Answer:

  • Compare LC-MS (for sensitivity) vs. GC-MS (for volatility) based on the compound’s properties .
  • Validate methods using spike-and-recovery experiments to assess matrix effects .
  • Report limits of detection (LOD) and quantification (LOQ) with statistical confidence intervals .

Advanced Research Questions

Q. How can mechanistic studies of EC 260-839-5 be designed to resolve contradictory kinetic data in existing literature?

Methodological Answer:

  • Apply the PICOT framework to isolate variables: Population (reaction system), Intervention (catalysts/pH), Comparison (baseline conditions), Outcome (rate constants), Time (reaction duration) .
  • Use isotopic labeling (e.g., deuterium tracing) to track reaction pathways .
  • Perform sensitivity analysis to identify dominant factors contributing to discrepancies .

Q. What strategies are recommended for assessing EC 260-839-5’s stability under extreme conditions (e.g., high humidity, UV exposure)?

Methodological Answer:

  • Design accelerated stability studies using ICH Q1A guidelines :
  • Store samples in climate-controlled chambers with varying humidity/temperature.
  • Monitor degradation via UV-Vis spectroscopy and mass loss assays.
    • Quantify degradation products using high-resolution mass spectrometry (HRMS) and propose degradation pathways .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for EC 260-839-5?

Methodological Answer:

  • Conduct a meta-analysis of existing data to identify outliers .
  • Re-examine solvent effects, concentration dependencies, and instrument calibration .
  • Share raw spectral data in public repositories (e.g., Zenodo) for independent verification .

Q. What computational modeling approaches are suitable for predicting EC 260-839-5’s interactions with biological targets?

Methodological Answer:

  • Use molecular docking (AutoDock Vina) to screen binding affinities .
  • Validate predictions with MD simulations (GROMACS) under physiological conditions .
  • Cross-reference results with experimental binding assays (e.g., SPR, ITC) to refine force field parameters .

Q. How can the ecological impact of EC 260-839-5 be systematically evaluated in non-target organisms?

Methodological Answer:

  • Apply the PECO framework : Population (non-target species), Exposure (dose/concentration), Comparator (control groups), Outcome (mortality/growth rates) .
  • Conduct acute/chronic toxicity tests using OECD guidelines .
  • Use metabarcoding to assess microbiome disruptions in exposed organisms .

Methodological Frameworks and Tools

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Literature Integration : Use tools like SciFinder and Reaxys to map prior studies and identify gaps .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.